5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile
CAS No.: 69720-51-0
Cat. No.: VC21448955
Molecular Formula: C8H5ClN6
Molecular Weight: 220.62g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69720-51-0 |
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Molecular Formula | C8H5ClN6 |
Molecular Weight | 220.62g/mol |
IUPAC Name | 5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C8H5ClN6/c9-6-1-2-7(14-13-6)15-8(11)5(3-10)4-12-15/h1-2,4H,11H2 |
Standard InChI Key | LMNKIHGNJVOKAJ-UHFFFAOYSA-N |
SMILES | C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl |
Canonical SMILES | C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile features a pyrazole core with an amino group at position 5, a carbonitrile (C≡N) group at position 4, and a 6-chloropyridazin-3-yl substituent at the N1 position. This structural arrangement creates a nitrogen-rich heterocyclic system with multiple potential hydrogen bonding sites.
The compound bears structural similarity to ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, which has been characterized crystallographically . In the related carboxylate compound, the dihedral angle between the pyrazole and pyridazine rings is remarkably small (0.16°), indicating a highly planar conformation that may also be present in our target compound .
Spectroscopic Characteristics
Based on the spectroscopic data of related compounds, the following characteristic signals would be expected:
FT-IR Spectroscopy:
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N-H stretching of amino group: ~3300-3400 cm⁻¹
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C≡N stretching: ~2210 cm⁻¹
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C=N and C=C stretching: ~1600-1500 cm⁻¹
¹H NMR Spectroscopy:
The compound would likely show signals for:
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Amino group protons (NH₂): ~5.0-6.0 ppm (broad singlet)
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Pyrazole C-H: ~7.0-8.0 ppm (singlet)
Hydrogen Bonding Patterns and Crystal Structure
Intramolecular Hydrogen Bonding
Similar to the related carboxylate compound, 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile likely forms intramolecular hydrogen bonds. The ethyl carboxylate analog demonstrates S(6) ring motifs due to N-H···N and N-H···O intramolecular hydrogen bonds . In our target compound, the amino group at position 5 of the pyrazole ring could form similar hydrogen bonds with the pyridazine nitrogen and possibly with the nitrile nitrogen.
Intermolecular Hydrogen Bonding and Crystal Packing
The crystal packing of the related carboxylate derivative reveals interesting supramolecular architectures:
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Molecules form dimers through N-H···N hydrogen bonds, generating R₄₄(10) ring motifs
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These dimers further connect into polymeric chains through C-H···N interactions, forming R₂₂(6) ring motifs
In the case of our carbonitrile derivative, similar dimerization patterns might occur, though the specific ring motifs would differ due to the presence of the nitrile group instead of the carboxylate functionality.
Synthesis Methodologies
General Approach to Pyrazole-Carbonitrile Synthesis
The synthesis of 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile would likely follow methodologies similar to those used for related pyrazole derivatives. A general synthetic pathway can be inferred from reported procedures for similar compounds.
Structure-Activity Relationships
Comparison with Related Derivatives
Several structurally related compounds provide insights into potential structure-activity relationships:
Electronic and Steric Factors
The presence of the chlorine atom on the pyridazine ring likely influences:
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Electronic properties through its electron-withdrawing effect
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Lipophilicity and membrane permeability
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Potential binding interactions with biological targets
The carbonitrile group at position 4 of the pyrazole ring would provide:
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A site for potential hydrogen bond acceptance
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Opportunities for further derivatization
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Increased metabolic stability compared to some other functional groups
Future Research Directions
Structural Modifications
Future research could explore structural modifications of 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile to:
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Replace the chlorine with other halogens or functional groups
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Introduce substituents on the pyrazole ring
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Convert the nitrile to other functional groups
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Explore fused ring systems incorporating the basic scaffold
Comprehensive Biological Evaluation
A thorough investigation of the biological activities of this compound would be valuable, including:
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Antimicrobial screening
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Enzyme inhibition assays
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Cell-based cytotoxicity studies
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Structure-activity relationship studies with derivatives
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